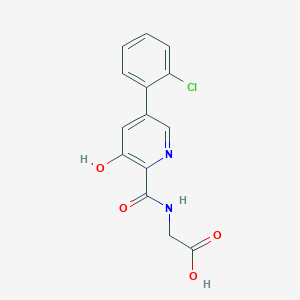![molecular formula C17H16Cl2FNO2 B12822646 [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate CAS No. 22953-55-5](/img/structure/B12822646.png)
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: is a chemical compound with the molecular formula C17H16Cl2FNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenyl group substituted with bis(2-chloroethyl)amino and a fluorobenzoate ester, making it a unique molecule with specific properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate typically involves the following steps:
Formation of the Bis(2-chloroethyl)amino Group: This step involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to form bis(2-chloroethyl)aniline.
Esterification: The bis(2-chloroethyl)aniline is then reacted with 3-fluorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atoms.
Hydrolysis: Products include 3-fluorobenzoic acid and bis(2-chloroethyl)aniline.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their alkylating properties.
Comparaison Avec Des Composés Similaires
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: can be compared with other similar compounds, such as:
Chlorambucil: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Another nitrogen mustard compound used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
The uniqueness of This compound lies in its specific ester linkage with 3-fluorobenzoic acid, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
22953-55-5 |
|---|---|
Formule moléculaire |
C17H16Cl2FNO2 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2 |
Clé InChI |
WNHQFWFQAJPQMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



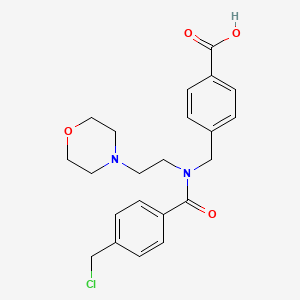
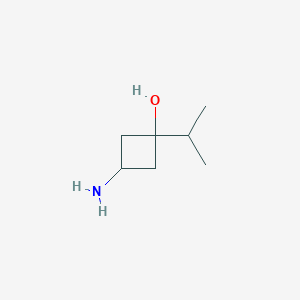
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
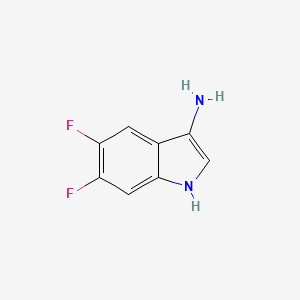
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
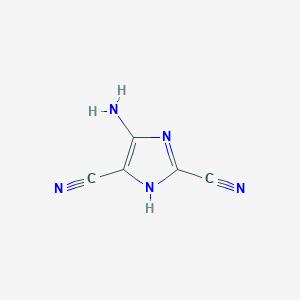
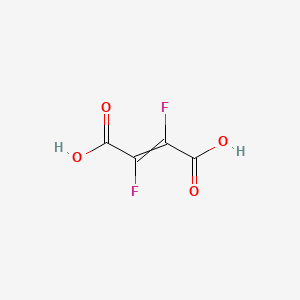
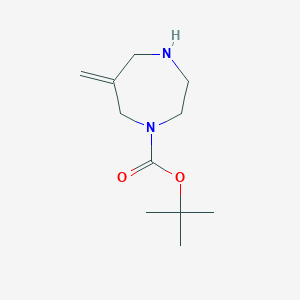
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
